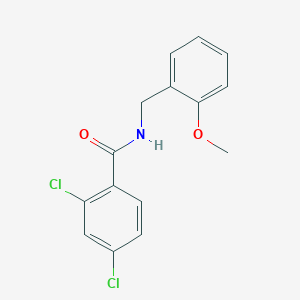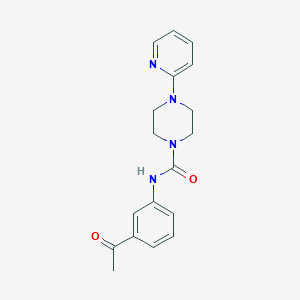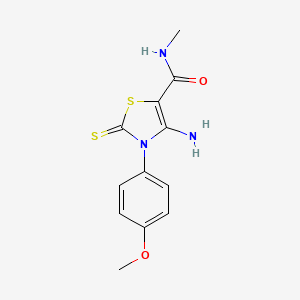![molecular formula C16H18ClNO B5824749 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine](/img/structure/B5824749.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine is an organic compound that features a piperidine ring substituted with a 5-(4-chlorophenyl)-2-furylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine typically involves the following steps:
Formation of the 5-(4-chlorophenyl)-2-furylmethyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of the intermediate: The resulting 5-(4-chlorophenyl)-2-furyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Formation of the final product: The alcohol is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the furan ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
1-{[5-(4-bromophenyl)-2-furyl]methyl}piperidine: Similar structure but with a bromine atom instead of chlorine.
1-{[5-(4-methylphenyl)-2-furyl]methyl}piperidine: Similar structure but with a methyl group instead of chlorine.
1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine: Similar structure but with a nitro group instead of chlorine.
Uniqueness: 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-14-6-4-13(5-7-14)16-9-8-15(19-16)12-18-10-2-1-3-11-18/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGRXIHBRWFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5824668.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5824680.png)
![{4-[(cyclohexylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5824682.png)

![4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5824696.png)
![2-chloro-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5824706.png)

![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]isoindole-1,3-dione](/img/structure/B5824712.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5824718.png)

![1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B5824724.png)
![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5824727.png)
![6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5824730.png)

